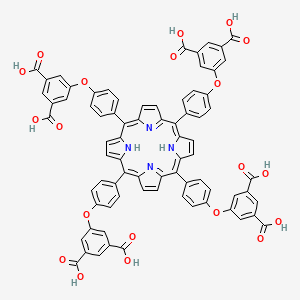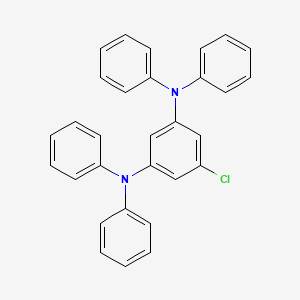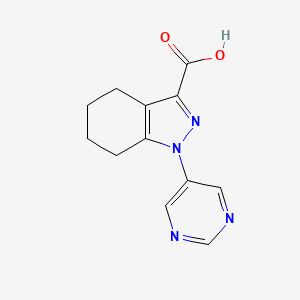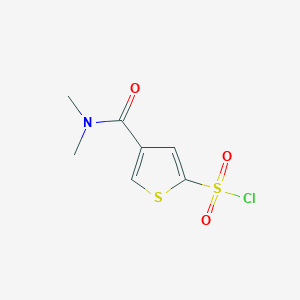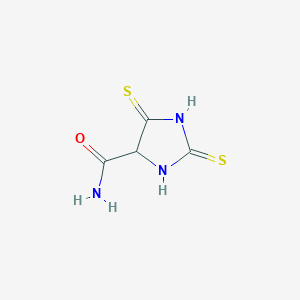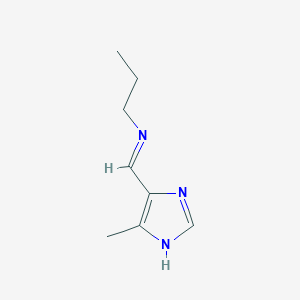
N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine typically involves the condensation of 4-methyl-5-imidazolecarboxaldehyde with propan-1-amine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 4-Methyl-5-imidazolecarboxaldehyde
- 4-(2-methylimidazol-1-yl)aniline
- 4-羟甲基-5-甲基咪唑
Comparison: N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other imidazole derivatives. Its unique properties make it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C8H13N3 |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-(5-methyl-1H-imidazol-4-yl)-N-propylmethanimine |
InChI |
InChI=1S/C8H13N3/c1-3-4-9-5-8-7(2)10-6-11-8/h5-6H,3-4H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
JZVQDJBLVFDOTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN=CC1=C(NC=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


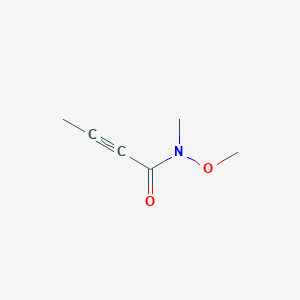
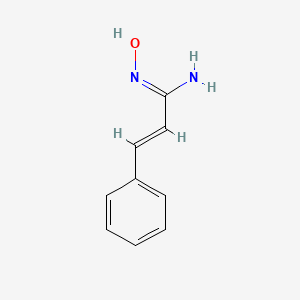
![[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)
